molecular formula C6H10O3 B100451 Ethyl 2-oxobutanoate CAS No. 15933-07-0

Ethyl 2-oxobutanoate

Cat. No. B100451
CAS RN: 15933-07-0
M. Wt: 130.14 g/mol
InChI Key: FJAKCEHATXBFJT-UHFFFAOYSA-N
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Description

Ethyl 2-oxobutanoate, also known as Ethyl acetoacetate, is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a Monoisotopic mass of 130.062988 Da .


Synthesis Analysis

Ethyl 2-oxobutanoate can be synthesized from 2-oxobutanoic acid. In this process, 2-oxobutanoic acid (6.0 g, 58.8 mmol) is dissolved in EtOH (100 mL), and then sulfuric acid (1 mL) is added at room temperature. The resulting mixture is stirred for 4 hours under reflux. The solvent is removed, and the residue is diluted with water (50 mL) and the pH is adjusted to 7 with a solution of NaOH (1 N). The mixture is extracted with EtOAc (100 mL*3). The combined organic layer is dried over sodium sulfate and concentrated to give ethyl 2-oxobutanoate (7.5 g, 98% yield) .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxobutanoate consists of 19 atoms, with a net charge of 0 . The molecule has a molar refractivity of 32.44 and a polar surface area of 43.37 Ų .


Physical And Chemical Properties Analysis

Ethyl 2-oxobutanoate has a density of 1.0±0.1 g/cm³, a boiling point of 162.0±0.0 °C at 760 mmHg, and a vapour pressure of 2.2±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.9±3.0 kJ/mol and a flash point of 61.2±15.9 °C . The compound has a molar volume of 128.2±3.0 cm³ .

Scientific Research Applications

Organic Synthesis

Ethyl 2-oxobutanoate is a key compound in organic synthesis . It is used as a starting material or intermediate in the synthesis of a wide range of organic compounds. For example, it can be used to synthesize ethyl 2-(2-nitrobenzoyl)-3-oxobutanoate, ethyl 2-(2,4-dichlorobenzyl)-3-oxobutanoate, and ethyl 2-(3,4-dimethoxybenzyl)-3-oxobutanoate .

Pharmaceutical Research

In pharmaceutical research, Ethyl 2-oxobutanoate can be used as a building block in the synthesis of various pharmaceutical drugs . For instance, it can be used to synthesize ethyl 2-(anilinocarbonyl)-3-oxobutanoate and ethyl 2-[(acetylamino)(phenyl)methyl]-3-oxobutanoate .

Material Science

In material science, Ethyl 2-oxobutanoate can be used in the development of new materials . For example, it can be used to synthesize ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate .

Isotope Labeling

Ethyl 2-oxobutanoate can be used in isotope labeling studies . For example, it can be used to synthesize ethyl 2-hydroxy-2-methyl-13C-3-oxobutanoate and ethyl 2-hydroxy-2-ethyl-d5-3-oxobutanoate-4-13C .

Chemical Research

In chemical research, Ethyl 2-oxobutanoate can be used as a reagent in various chemical reactions . For example, it can be used to synthesize ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate .

Biochemical Research

In biochemical research, Ethyl 2-oxobutanoate can be used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design and refinement of x-ray crystal complexes .

Safety and Hazards

In terms of safety, Ethyl 2-oxobutanoate is classified as a warning signal word according to the UN GHS revision 8 . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If it comes into contact with the skin or eyes, it should be washed off with soap and plenty of water, and a doctor should be consulted .

Mechanism of Action

Target of Action

Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes : Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase in Pseudomonas sp. (strain ACP) and Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii . These enzymes play crucial roles in various metabolic processes.

Mode of Action

It is known that this compound interacts with its target enzymes, potentially altering their function and leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

Ethyl 2-oxobutanoate is involved in several biochemical pathways. It plays a role in Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the Methionine Metabolism pathway, which is associated with various diseases such as Cystathionine beta-Synthase Deficiency and Methionine Adenosyltransferase Deficiency .

Result of Action

It is known that this compound can affect various metabolic processes due to its interaction with its target enzymes .

properties

IUPAC Name

ethyl 2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKCEHATXBFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166639
Record name Ethyl acetoacetate, sodium salt
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxobutanoate

CAS RN

15933-07-0
Record name Ethyl 2-oxobutanoate
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Record name Ethyl acetoacetate, sodium salt
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Record name Ethyl acetoacetate, sodium salt
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Record name Ethyl acetoacetate, sodium salt
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Synthesis routes and methods I

Procedure details

The p-chlorophenylhydrazone of ethyl 2-oxobutanoate was prepared by adaptation of the Japp-Klingemann reaction as described by lions and Hughes (J. Proc. Roy. Soc. N. S. Wales 1939, 71: 445) to p-chloroaniline and ethyl 2-ethylacetoacetate. This phenylhydrazone was treated with HCl-ethanol according to the procedure of lions and Hughes (J. Proc. Roy. Soc. N. S. Wales 1939, 71: 445) as applied therein to the corresponding bromophenylhydrazone. The title substance was collected by filtration as an orange solid after suspending the concentrated residue in water.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
phenylhydrazone
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0 (± 1) mol
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reactant
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HCl ethanol
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[Compound]
Name
bromophenylhydrazone
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Synthesis routes and methods II

Procedure details

2-Oxo-butyric acid (10.0 g, 97.2 mmol) was dissolved in ethanol (100 mL) and p-toluene sulfonic acid mono hydrate (0.1 g) was added. The reaction mixture was heated to reflux for 48 h. After cooling the reaction mixture to room temperature, the ethanol was removed under reduced pressure to give 11.4 g of 2-oxo-butyric acid ethyl ester.
Quantity
10 g
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reactant
Reaction Step One
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100 mL
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solvent
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Quantity
0.1 g
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 2-oxobutanoic acid (6.0 g, 58.8 mmol) in EtOH (100 mL) was added sulfuric acid (1 mL) at room temperature. The resulting mixture was stirred for 4 h under reflux. The solvent was removed, and the residue was diluted with water (50 mL) and the pH was adjusted to ˜7 with a solution of NaOH (1 N). The mixture was extracted with EtOAc (100 mL×3). The combined organic layer was dried over sodium sulfate and concentrated to give ethyl 2-oxobutanoate (7.5 g, 98% yield). ESI MS: m/z 131 [M+H]+.
Quantity
6 g
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reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxobutanoate
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Q & A

Q1: Why is Ethyl 2-oxobutanoate of interest in biocatalysis research?

A: Ethyl 2-oxobutanoate is a valuable substrate for studying stereoselective reduction reactions using biocatalysts. This is because its structure, containing a ketone group adjacent to an ester group, allows for the formation of chiral α-hydroxy esters. These chiral molecules are important building blocks for various pharmaceuticals and agrochemicals [, , ].

Q2: Which organisms have shown promising biocatalytic activity towards Ethyl 2-oxobutanoate?

A2: Several studies have identified promising biocatalysts for the stereoselective reduction of Ethyl 2-oxobutanoate. These include:

  • Basidiomycete strains: Pleurotus salmoneostramineus (H7 and H13) and Ganoderma lucidum exhibited reducing activity towards Ethyl 2-oxobutanoate, yielding the corresponding (R)-hydroxy ester with high enantiomeric excess [].
  • Marine Actinomycetes: Salinispora tropica showed high conversion ratios and enantiomeric excess for the reduction of Ethyl 2-oxobutanoate to (S)-ethyl lactate, particularly in the presence of additives like L-glutamate [].
  • Marine-derived Actinobacteria: Streptomyces tateyamensis demonstrated effective reduction of Ethyl 2-oxobutanoate to the corresponding α-hydroxy ester with high conversion and enantiomeric excess when L-alanine was added to the reaction [].

Q3: How does the addition of additives like L-alanine or L-glutamate affect the biocatalytic reduction of Ethyl 2-oxobutanoate?

A: Research suggests that additives can significantly impact the activity and selectivity of biocatalysts. For instance, L-alanine enhanced the enantiomeric excess of the (R)-hydroxy ester product when using Streptomyces tateyamensis []. Similarly, L-glutamate improved both conversion rate and enantiomeric excess of (S)-ethyl lactate production with Salinispora tropica []. These findings highlight the importance of optimizing reaction conditions and exploring various additives to achieve desired stereoselectivity and yields in biocatalytic processes.

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